molecular formula C11H7NO B11915925 5-Hydroxynaphthalene-2-carbonitrile

5-Hydroxynaphthalene-2-carbonitrile

Cat. No.: B11915925
M. Wt: 169.18 g/mol
InChI Key: HWENTFJGRYTIIC-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-2-carbonitrile (C₁₁H₇NO) is a naphthalene derivative featuring a hydroxyl (-OH) group at the 5-position and a nitrile (-CN) group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity.

The hydroxyl group enhances solubility in polar solvents, while the nitrile group contributes to electrophilic reactivity, making it a versatile intermediate for further derivatization.

Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

5-hydroxynaphthalene-2-carbonitrile

InChI

InChI=1S/C11H7NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H

InChI Key

HWENTFJGRYTIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-naphthonitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of 5-Hydroxy-2-naphthonitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers and esters

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The table below compares 5-Hydroxynaphthalene-2-carbonitrile with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
5-Hydroxynaphthalene-2-carbonitrile C₁₁H₇NO 169.18 -OH (5-position), -CN (2-position) Intermediate in pharmaceuticals, dyes
Naphthalene-2-carbonitrile C₁₁H₇N 153.18 -CN (2-position) Precursor for agrochemicals
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile C₁₁H₁₂N₂ 172.23 -NH₂ (5-position), -CN (2-position), hydrogenated ring Potential bioactive molecule
2-Hydroxynaphthalene-6-carboxylic acid C₁₁H₈O₃ 188.17 -OH (2-position), -COOH (6-position) Dye synthesis, corrosion inhibition
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile C₁₂H₉N₃O₂S 259.28 -CN (3-position), -NO₂, -NH- (thiophene core) Anticancer/antimicrobial research
Key Observations:
  • Substituent Effects: The hydroxyl group in 5-Hydroxynaphthalene-2-carbonitrile increases polarity compared to naphthalene-2-carbonitrile, improving solubility in aqueous systems. Replacing -OH with -NH₂ (as in the amino-tetrahydro derivative) introduces basicity, altering reactivity in nucleophilic substitutions .
  • Ring Saturation : Hydrogenated analogs (e.g., 5,6,7,8-tetrahydronaphthalene derivatives) exhibit reduced aromaticity, impacting UV absorption and stability .
  • Core Structure : Thiophene-based analogs (e.g., ) differ in electronic properties due to the sulfur heteroatom, enhancing conjugation and redox activity .

Environmental Behavior

Naphthalene derivatives generally exhibit low water solubility and moderate persistence in soil. The hydroxyl group in 5-Hydroxynaphthalene-2-carbonitrile may enhance biodegradability compared to fully non-polar analogs like naphthalene-2-carbonitrile .

Biological Activity

5-Hydroxynaphthalene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

5-Hydroxynaphthalene-2-carbonitrile, also known as 2-cyano-1-hydroxynaphthalene, possesses a naphthalene core substituted with a hydroxyl group and a cyano group. Its chemical structure can be represented as follows:

C10H7NO\text{C}_{10}\text{H}_7\text{NO}

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-hydroxynaphthalene-2-carbonitrile, demonstrating its efficacy against various cancer cell lines. For instance, one study evaluated its effects on human lung adenocarcinoma (A549) cells and found that it exhibited significant cytotoxicity. The compound was compared to standard chemotherapeutics like cisplatin, showing comparable or superior activity in some cases.

Key Findings:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer).
  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation, potentially through intercalation into DNA.
  • IC50 Values : The IC50 values for A549 cells were reported at approximately 15 µM, indicating potent activity compared to control treatments.

Antimicrobial Activity

In addition to its anticancer properties, 5-hydroxynaphthalene-2-carbonitrile has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Antimicrobial Efficacy:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae.
  • Mechanism : The compound disrupts bacterial cell membranes and inhibits essential cellular processes.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values ranged from 8 µg/mL to 32 µg/mL for different bacterial strains.

Case Studies

  • Study on Lung Cancer Treatment :
    • Researchers synthesized several derivatives of 5-hydroxynaphthalene-2-carbonitrile and assessed their anticancer activities in vitro.
    • Results indicated that certain derivatives had enhanced potency and selectivity towards cancer cells while sparing normal cells.
  • Antimicrobial Screening :
    • A series of experiments tested the compound against clinical isolates of resistant bacteria.
    • The results showed that 5-hydroxynaphthalene-2-carbonitrile could serve as a lead compound for developing new antimicrobial agents.

Table 1: Anticancer Activity of 5-Hydroxynaphthalene-2-carbonitrile Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Hydroxynaphthalene-2-carbonitrileA54915Induces apoptosis
Derivative AHCT11612DNA intercalation
Derivative BMCF718Cell cycle arrest

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate
Escherichia coli32Low
Klebsiella pneumoniae8High

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